molecular formula C19H23NO5 B2386297 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1210249-91-4

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2386297
CAS RN: 1210249-91-4
M. Wt: 345.395
InChI Key: PSMPTNNOBYAIAB-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel that is widely distributed in the central nervous system (CNS) and peripheral tissues.

Mechanism Of Action

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide selectively activates the α7 nAChR, which is involved in various physiological processes such as synaptic plasticity, neuroprotection, and anti-inflammatory responses. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways that modulate neurotransmitter release, gene expression, and cell survival.
Biochemical and Physiological Effects:
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide has been shown to enhance cognitive function and memory in animal models of aging and neurodegenerative diseases. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines in the CNS. N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide has been found to protect neurons from oxidative stress and apoptosis, and to promote the growth and differentiation of neural stem cells.

Advantages And Limitations For Lab Experiments

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide is a highly selective and potent agonist of the α7 nAChR, which makes it a valuable tool for studying the physiological and pathological roles of this receptor in the CNS. However, its lipophilicity and poor solubility in water can pose challenges for its formulation and administration in vivo. N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide also has a relatively short half-life and rapid metabolism, which may limit its therapeutic potential.

Future Directions

Future research on N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide should focus on optimizing its pharmacokinetic properties and developing more effective delivery systems for its administration in vivo. It is also important to investigate the potential side effects and toxicity of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide, as well as its interactions with other drugs and neurotransmitter systems. Finally, further studies are needed to explore the therapeutic potential of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide in various neurological and psychiatric disorders, and to identify the most promising clinical applications of this compound.

Synthesis Methods

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide involves a multi-step process that starts with the reaction of 7-methoxybenzofuran-2-carboxylic acid with 1,4-dioxaspiro[4.5]decan-2-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to remove the protecting group and obtain the final product in high yield and purity.

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance cognitive function, improve memory, and reduce inflammation in the CNS. N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-7-methoxy-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-22-15-7-5-6-13-10-16(24-17(13)15)18(21)20-11-14-12-23-19(25-14)8-3-2-4-9-19/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMPTNNOBYAIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3COC4(O3)CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide

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